molecular formula C8H10O3 B574446 ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate CAS No. 167901-29-3

ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate

Cat. No. B574446
CAS RN: 167901-29-3
M. Wt: 154.165
InChI Key: BIAWGUCPBCLMHS-XVMARJQXSA-N
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Description

Ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate is a bicyclic organic compound that is widely used in scientific research. This compound has a unique structure and properties that make it useful in various applications.1.0]hex-3-ene-2-carboxylate.

Mechanism of Action

The mechanism of action of ethyl (ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate is not fully understood. However, it is believed to act as a nucleophile in various chemical reactions. This compound is also known to form stable complexes with metal ions, which makes it useful in catalysis and other applications.
Biochemical and Physiological Effects
Ethyl (ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is not expected to cause any significant adverse effects in humans or animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate in lab experiments is its unique structure and properties. This compound can be used as a chiral building block for the synthesis of various compounds, and it is also useful in catalysis and other applications. However, one of the limitations of using this compound is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are many potential future directions for research on ethyl (ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate. Some of the areas that could be explored include:
1. Development of new synthesis methods that are more efficient and cost-effective.
2. Investigation of the mechanism of action and potential applications in catalysis and other fields.
3. Study of the biochemical and physiological effects of this compound in more detail.
4. Exploration of the potential use of this compound in drug discovery and development.
Conclusion
Ethyl (ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate is a unique and versatile compound that has many potential scientific research applications. Its unique structure and properties make it useful in various fields, including catalysis, drug discovery, and materials science. While there is still much to learn about this compound, ongoing research is likely to uncover new and exciting applications in the future.

Synthesis Methods

Ethyl (ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate can be synthesized through a series of chemical reactions. One of the most common methods involves the use of cyclohexene oxide and ethyl chloroformate. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained through purification and isolation steps.

Scientific Research Applications

Ethyl (ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate has a wide range of scientific research applications. It is commonly used as a starting material in the synthesis of various compounds such as amino acids, peptides, and natural products. This compound is also used in the synthesis of chiral ligands and catalysts for asymmetric synthesis.

properties

IUPAC Name

ethyl (1S,2S,5R)-6-oxabicyclo[3.1.0]hex-3-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-10-8(9)5-3-4-6-7(5)11-6/h3-7H,2H2,1H3/t5-,6+,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAWGUCPBCLMHS-XVMARJQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C=CC2C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C=C[C@@H]2[C@H]1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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